Evidence Item 1: Functional Differentiation as a Specific CCR5 Antagonist Intermediate
The compound has been identified as a key intermediate for synthesizing potent CCR5 antagonists, a class of compounds investigated for HIV treatment. Preliminary pharmacological screening indicates its utility in this application [1]. In contrast, closely related analogs like tert-butyl 4-aminopiperidine-1-carboxylate serve as more generic building blocks for a broader range of targets, including bromodomain and HepG2 cell cycle inhibitors, and lack the specific pre-functionalization for CCR5-targeted chemistry [2].
| Evidence Dimension | Specificity of Application |
|---|---|
| Target Compound Data | Pre-functionalized for the synthesis of specific CCR5 antagonists |
| Comparator Or Baseline | tert-butyl 4-aminopiperidine-1-carboxylate (CAS 87120-72-7) |
| Quantified Difference | N/A (Qualitative functional differentiation) |
| Conditions | Analysis of published synthetic routes and pharmacological screening data |
Why This Matters
This differentiation guides procurement by ensuring the selected building block is optimally functionalized for the desired target class (CCR5 antagonists), potentially avoiding 1-2 linear synthetic steps required when starting from a simpler, less substituted analog.
- [1] Zhang, H. (2012). Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist. Semantic Scholar. View Source
- [2] nbinno.com. (2025). Exploring tert-Butyl 4-aminopiperidine-1-carboxylate: A Comprehensive Overview. View Source
